molecular formula C17H22ClFN2O2 B2528731 2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320817-68-1

2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2528731
CAS RN: 2320817-68-1
M. Wt: 340.82
InChI Key: PXQRHIUGZWCPTD-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H22ClFN2O2 and its molecular weight is 340.82. The purity is usually 95%.
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Scientific Research Applications

Fluorination Techniques and Regioselectivity

One area of scientific research related to the compound involves fluorination techniques and regioselectivity in the synthesis of complex molecules. For instance, studies on the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents demonstrate the impact of reagent structure and reaction conditions on fluorination processes, which could be relevant for modifying or synthesizing related compounds (Zupan, Iskra, & Stavber, 1996).

Anxiolytic Activity and Synthesis

Research into the synthesis and anxiolytic activity of related compounds, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, provides insight into the therapeutic potential of complex diazepines and related structures. Such studies suggest that compounds with specific structural features may exhibit significant biological activity (Liszkiewicz, Kowalska, Rutkowska, & Gliniak, 2006).

Structural and Hydrogen-bonded Studies

Investigations into the structures of related compounds, like differently substituted 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines, reveal the significance of hydrogen bonding and molecular interactions in dictating compound properties. Such structural studies could be pertinent for understanding the behavior of "2-(2-Chloro-6-fluorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one" in various environments (Gómez, Sanabria, Palma, Bahsas, Cobo, & Glidewell, 2009).

Photolysis and Photoaffinity Probes

Research on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines highlights the complexities involved in using certain compounds as photoaffinity probes, which could provide insights into the stability and reactivity of similar structures under light exposure. Such studies are crucial for designing compounds for specific research applications, including drug discovery and development (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2/c18-15-3-1-4-16(19)14(15)11-17(22)21-7-2-6-20(8-9-21)13-5-10-23-12-13/h1,3-4,13H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQRHIUGZWCPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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